Predicted Physicochemical Differentiation: cLogP and TPSA Comparison of CAS 2640963-25-1 Against Structural Analogs
Using computational prediction (SwissADME), CAS 2640963-25-1 exhibits a consensus Log P (cLogP) of approximately 2.4 and a topological polar surface area (TPSA) of approximately 67 Ų [1]. In comparison, the carbonyl-linked analog 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097920-72-2) has a predicted cLogP of approximately 2.0 and TPSA of approximately 95 Ų due to the additional carbonyl oxygen increasing polarity [1]. The 6-chloro analog (CAS not verified) is predicted to have cLogP ≈ 2.8 and similar TPSA, indicating higher lipophilicity [1]. These differences suggest that CAS 2640963-25-1 occupies a distinct physicochemical space that may translate into differential membrane permeability, oral absorption, and blood-brain barrier penetration potential.
| Evidence Dimension | Predicted lipophilicity (cLogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4, TPSA ≈ 67 Ų (SwissADME prediction for CAS 2640963-25-1) |
| Comparator Or Baseline | CAS 2097920-72-2: cLogP ≈ 2.0, TPSA ≈ 95 Ų; 6-chloro analog: cLogP ≈ 2.8, TPSA ≈ 67 Ų |
| Quantified Difference | ΔcLogP = +0.4 vs CAS 2097920-72-2; ΔcLogP = -0.4 vs 6-chloro analog; ΔTPSA = -28 Ų vs CAS 2097920-72-2 |
| Conditions | In silico prediction using SwissADME consensus method; no experimental logP or PSA measurements available |
Why This Matters
The balanced lipophilicity of CAS 2640963-25-1 (cLogP ~2.4) falls within the optimal range for CNS drug candidates (1.5–3.0), potentially positioning it advantageously for neurological target applications compared to the more polar carbonyl-linked analog.
- [1] SwissADME computational predictions generated for CAS 2640963-25-1, CAS 2097920-72-2, and 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole. SwissInstitute of Bioinformatics. Accessed 2026-05-10. View Source
